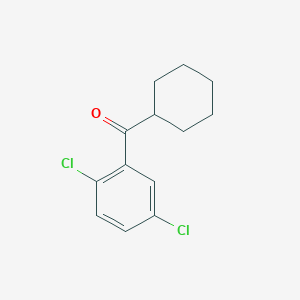
Cyclohexyl 2,5-dichlorophenyl ketone
Overview
Description
Cyclohexyl 2,5-dichlorophenyl ketone is a chemical compound with the molecular formula C13H14Cl2O . It has a molecular weight of 257.16 . The IUPAC name for this compound is cyclohexyl (2,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14Cl2O/c14-10-6-7-12 (15)11 (8-10)13 (16)9-4-2-1-3-5-9/h6-9H,1-5H2 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
C-H Bond Activation and Oxidation Reactions
Chromyl chloride reacts with cyclohexane solvent to yield a mixture including cyclohexanone and chlorocyclohexanone, showcasing an application in C-H bond activation and oxidation processes (Cook & Mayer, 1994).
Hydrodeoxygenation of Aliphatic Ketones
Cyclohexanone serves as a model substrate for evaluating catalysts in the hydrodeoxygenation of aliphatic ketones. An alkali-treated Ni/HZSM‐5 catalyst demonstrated exceptional performance, indicating its potential for efficient ketone reduction and conversion into valuable chemical products (Kong et al., 2013).
Selective Oxidation Catalysis
Mesoporous (Cr)MCM-41 molecular sieves were utilized for the liquid-phase oxidation of cyclohexane, showing high substrate conversion and product selectivity. This highlights the role of such materials in facilitating selective oxidation reactions under mild conditions (Sakthivel & Selvam, 2002).
Acetalization Reactions
The synthesis of dimethyl acetals from cyclohexanone demonstrates the design of solid acid catalysts for one-pot acetalization reactions. This process reveals the impact of catalyst textural properties on the efficiency of synthesizing dimethyl acetals, which are important intermediates in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).
Green Chemistry Approaches
The oxidation of cyclohexanone and cyclohexanol to adipic acid using aqueous hydrogen peroxide in the presence of H2WO4 as a catalyst showcases a green chemistry approach. This method eliminates the need for organic solvents and halides, presenting a more environmentally friendly process for producing important industrial chemicals (Usui & Sato, 2003).
Properties
IUPAC Name |
cyclohexyl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSWAKBDAMWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642609 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-48-7 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




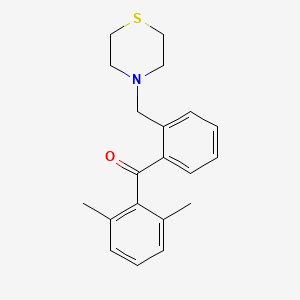
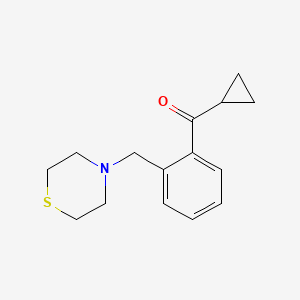
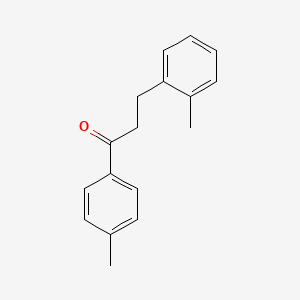
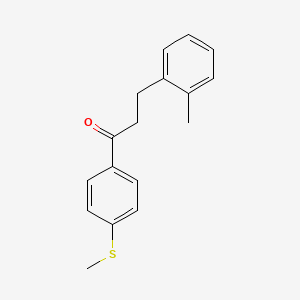
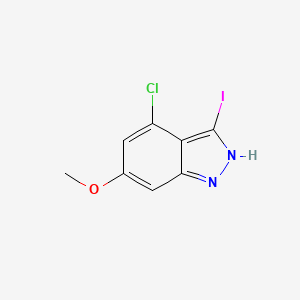
![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)



![7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613181.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)
![3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613184.png)
